Monoacetyl bisacodyl

Description

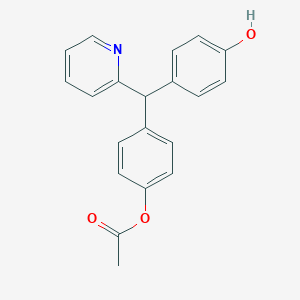

Structure

3D Structure

Properties

IUPAC Name |

[4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3/c1-14(22)24-18-11-7-16(8-12-18)20(19-4-2-3-13-21-19)15-5-9-17(23)10-6-15/h2-13,20,23H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNJZSFTZVUILA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501024525 | |

| Record name | 4-((4-(Acetyloxy)phenyl)-2-pyridinylmethyl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72901-16-7 | |

| Record name | Monoacetyl bisacodyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072901167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((4-(Acetyloxy)phenyl)-2-pyridinylmethyl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOACETYL BISACODYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K64Y0Z4A16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Monoacetyl bisacodyl chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoacetyl bisacodyl is a key intermediate in the metabolic pathway of the widely used stimulant laxative, bisacodyl. As a primary metabolite and a known impurity in bisacodyl preparations, a thorough understanding of its chemical structure, properties, and biological interactions is crucial for drug development, quality control, and pharmacological research. This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, its role in the mechanism of action of bisacodyl, and detailed experimental protocols for its synthesis and evaluation.

Chemical Structure and Properties

This compound, systematically named [4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenyl] acetate, is formed by the hydrolysis of one of the two acetyl groups of bisacodyl.[1] It is also referred to as Bisacodyl EP Impurity C or Bisacodyl Related Compound C.[1]

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | [4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenyl] acetate | [2] |

| Synonyms | 4-[(RS)-(4-Hydroxyphenyl)(pyridin-2-yl)methyl]phenyl Acetate, Bisacodyl EP Impurity C, Desacetyl Bisacodyl | [1][3] |

| CAS Number | 72901-16-7 | [1] |

| Molecular Formula | C₂₀H₁₇NO₃ | [2] |

| Molecular Weight | 319.36 g/mol | |

| 319.4 g/mol | [1][2] | |

| Appearance | White to light yellow solid | |

| Melting Point | Not available | |

| Boiling Point | 476.1±45.0 °C at 760 mmHg (Predicted) | |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | |

| pKa | Not available |

Mechanism of Action and Signaling Pathway

This compound is an intermediate in the metabolic activation of the prodrug bisacodyl. In the gastrointestinal tract, bisacodyl is hydrolyzed to this compound, which is then further deacetylated by intestinal enzymes to form the active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[1] BHPM is responsible for the laxative effect.

The primary mechanism of action of BHPM involves the stimulation of the enteric nervous system, leading to increased colonic motility (peristalsis).[1] Additionally, BHPM alters water and electrolyte transport in the colon, leading to a net accumulation of fluid in the intestinal lumen, which softens the stool and further promotes defecation. This is achieved through the stimulation of adenylate cyclase, which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP inhibits the expression of aquaporin-3, a water channel in the colon, thereby preventing water reabsorption. It also promotes the active secretion of chloride and bicarbonate ions into the lumen, with sodium and water following passively.

Signaling Pathway Diagram

The following diagram illustrates the metabolic activation of bisacodyl and the subsequent signaling cascade of its active metabolite, BHPM.

Experimental Protocols

This section outlines key experimental methodologies for the synthesis and evaluation of this compound.

Synthesis of this compound via Hydrolysis of Bisacodyl

This compound is typically prepared as a degradation or hydrolysis product of bisacodyl rather than through direct synthesis.

Objective: To produce this compound by controlled hydrolysis of bisacodyl.

Materials:

-

Bisacodyl

-

Aqueous sodium hydroxide solution (e.g., 0.1 M)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine solution

-

Anhydrous sodium sulfate

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Mobile phase for TLC (e.g., ethyl acetate/hexane mixture)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve a known amount of bisacodyl in a suitable organic solvent.

-

Add a controlled volume of aqueous sodium hydroxide solution to initiate hydrolysis. The reaction can be monitored over time at room temperature.

-

Monitor the progress of the reaction using TLC to observe the formation of this compound and the disappearance of bisacodyl.

-

Once the desired level of conversion is achieved, quench the reaction by neutralizing the mixture with a dilute acid (e.g., 0.1 M HCl).

-

Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude product containing this compound can be further purified using column chromatography.

Characterization: The identity and purity of the synthesized this compound should be confirmed using techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

In Vitro Evaluation of Colonic Motility

This protocol describes an organ bath experiment to assess the effects of this compound on isolated intestinal smooth muscle contractions.

Objective: To determine the contractile or relaxant effects of this compound on colonic smooth muscle strips.

Materials:

-

Isolated segments of animal colon (e.g., from rat or guinea pig)

-

Krebs-Henseleit buffer solution

-

This compound stock solution

-

Organ bath system with temperature control and aeration

-

Isometric force transducer

-

Data acquisition system

Procedure:

-

Prepare fresh Krebs-Henseleit buffer and maintain it at 37°C, aerated with 95% O₂ / 5% CO₂.

-

Euthanize the experimental animal according to approved ethical guidelines and dissect a segment of the distal colon.

-

Clean the colonic segment and cut longitudinal or circular muscle strips of appropriate dimensions.

-

Mount the muscle strips in the organ bath chambers containing Krebs-Henseleit buffer under a resting tension (e.g., 1 gram).

-

Allow the tissues to equilibrate for a period of time (e.g., 60 minutes), with regular changes of the buffer.

-

Record the baseline contractile activity.

-

Add increasing concentrations of this compound to the organ bath in a cumulative manner, allowing sufficient time for the response to stabilize at each concentration.

-

Record the changes in contractile force and frequency.

-

At the end of the experiment, a known contractile agent (e.g., acetylcholine or potassium chloride) can be added to assess the maximum contractile capacity of the tissue.

Data Analysis: The contractile responses are typically expressed as a percentage of the maximum contraction induced by the reference agent. Dose-response curves can be constructed to determine the potency (EC₅₀) and efficacy of this compound.

In Vivo Evaluation of Laxative Effect

This protocol outlines a method to assess the laxative properties of this compound in a rodent model.

Objective: To evaluate the effect of this compound on fecal output and intestinal transit time in vivo.

Materials:

-

Experimental animals (e.g., rats or mice)

-

This compound formulation for oral administration

-

Vehicle control (e.g., saline or a suitable suspension agent)

-

Metabolic cages for individual housing and feces collection

-

Charcoal meal (non-absorbable marker)

-

Loperamide (optional, for inducing constipation)

Procedure:

-

Acclimatize the animals to the experimental conditions and house them individually in metabolic cages.

-

(Optional) Induce constipation by administering loperamide.

-

Divide the animals into experimental groups (e.g., vehicle control, positive control, different doses of this compound).

-

Administer the test substances orally by gavage.

-

Monitor the animals for a defined period (e.g., 8-24 hours) and collect all excreted feces.

-

Record the total weight of the feces and their water content (by drying to a constant weight).

-

To measure intestinal transit time, administer a charcoal meal at a specific time point after the test substance administration.

-

After a set time, euthanize the animals and dissect the entire small intestine.

-

Measure the total length of the small intestine and the distance traveled by the charcoal meal. The intestinal transit rate is calculated as the percentage of the total length of the small intestine that the charcoal has traversed.

Data Analysis: Compare the fecal output (total weight and water content) and the intestinal transit rate between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Experimental Workflow Diagram

The following diagram provides a logical flow for the in vitro evaluation of this compound.

Conclusion

This compound is a pharmacologically relevant molecule that plays a crucial role as an intermediate in the bioactivation of bisacodyl. A comprehensive understanding of its chemical properties and biological activities is essential for the development of safe and effective laxative therapies. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and evaluation of this compound, which can be adapted and optimized for specific research and development needs. Further investigation into the direct pharmacological effects of this compound may provide additional insights into the overall mechanism of action of diphenylmethane laxatives.

References

Synthesis of Monoacetyl Bisacodyl from Bisacodyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of monoacetyl bisacodyl from its parent compound, bisacodyl. This compound is a primary metabolite and a known impurity of bisacodyl, a widely used stimulant laxative. A detailed, plausible experimental protocol for its synthesis via selective hydrolysis is presented, alongside methods for purification and characterization. This document also includes a summary of relevant quantitative data and visual representations of the synthetic workflow and the metabolic pathway of bisacodyl to facilitate a deeper understanding for researchers and professionals in drug development and quality control.

Introduction

Bisacodyl, 4,4'-(pyridin-2-ylmethylene)bis(phenyl acetate), is a prodrug that is hydrolyzed in the gastrointestinal tract by intestinal enzymes to its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[1][2] During this metabolic process, or as a result of degradation during manufacturing and storage, an intermediate compound, this compound, is formed.[3] This compound, also known as Bisacodyl EP Impurity C, is the result of the hydrolysis of one of the two acetyl groups of bisacodyl.[3] The synthesis and isolation of pure this compound are crucial for its use as a reference standard in analytical methods to ensure the quality and safety of bisacodyl pharmaceutical products. This guide details a laboratory-scale synthesis approach for this compound from bisacodyl.

Physicochemical Properties

A summary of the key physicochemical properties of bisacodyl and this compound is provided in Table 1.

Table 1: Physicochemical Properties of Bisacodyl and this compound

| Property | Bisacodyl | This compound |

| IUPAC Name | [4-[(4-acetyloxyphenyl)-pyridin-2-ylmethyl]phenyl] acetate[4] | [4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenyl] acetate[5] |

| Molecular Formula | C₂₂H₁₉NO₄[6] | C₂₀H₁₇NO₃[5] |

| Molecular Weight | 361.39 g/mol [6] | 319.35 g/mol |

| CAS Number | 603-50-9[6] | 72901-16-7[3] |

| Appearance | White, crystalline powder[7] | Off-white to pale yellow solid |

| Solubility | Practically insoluble in water; soluble in acetone and acetic acid[7] | Soluble in methanol |

Synthesis of this compound

The synthesis of this compound from bisacodyl is achieved through a controlled partial hydrolysis of one of the two ester groups. This can be accomplished using mild acidic or basic conditions, or enzymatically. This guide presents a plausible method using a mild acid-catalyzed hydrolysis.

Experimental Protocol: Mild Acid-Catalyzed Hydrolysis

This protocol is a proposed method based on general principles of selective ester hydrolysis.[8][9]

Materials:

-

Bisacodyl

-

Glacial Acetic Acid

-

Hydrochloric Acid (1 M)

-

Deionized Water

-

Sodium Bicarbonate (saturated solution)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 5.0 g of bisacodyl in 100 mL of glacial acetic acid.

-

Hydrolysis: To the stirred solution, add 10 mL of 1 M hydrochloric acid. Heat the reaction mixture to 50-60°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every 30 minutes. The reaction should be stopped when a significant amount of this compound is formed, while minimizing the formation of the fully hydrolyzed product, BHPM.

-

Workup: Once the desired conversion is achieved, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold deionized water. Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate this compound from unreacted bisacodyl and the di-hydrolyzed product (BHPM).

-

Isolation and Characterization: Collect the fractions containing the pure this compound (as determined by TLC/HPLC), combine them, and evaporate the solvent to yield the final product. Characterize the purified compound using ¹H NMR, Mass Spectrometry, and IR spectroscopy.

Expected Quantitative Data

The following table summarizes the hypothetical quantitative data for the proposed synthesis.

Table 2: Quantitative Data for the Synthesis of this compound

| Parameter | Value |

| Bisacodyl (Starting Material) | 5.0 g |

| Glacial Acetic Acid | 100 mL |

| 1 M Hydrochloric Acid | 10 mL |

| Reaction Time (approx.) | 2-4 hours |

| Expected Yield (crude) | 3.5 - 4.0 g |

| Expected Yield (purified) | 2.0 - 2.5 g (45-57% theoretical) |

| Purity (by HPLC) | >98% |

Characterization Methods

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 3: Analytical Methods for Characterization

| Method | Expected Observations |

| ¹H NMR | Appearance of a phenolic -OH proton signal and distinct aromatic proton signals compared to bisacodyl. The ratio of acetyl protons to aromatic protons will differ from that of bisacodyl. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of this compound (m/z = 319.12).[5] |

| IR Spectroscopy | Presence of a broad -OH stretching band (phenolic), in addition to the characteristic C=O stretching of the remaining ester group. |

| HPLC | A single major peak with a retention time distinct from bisacodyl and BHPM, confirming purity.[10] |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow.

Signaling Pathway of Bisacodyl's Active Metabolite

Bisacodyl is a prodrug that is converted to its active metabolite, BHPM, which then exerts its laxative effect. The following diagram depicts the key steps in its mechanism of action.[1][11][[“]]

Caption: Mechanism of Action of Bisacodyl.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis of this compound from bisacodyl. The provided experimental protocol, based on controlled partial hydrolysis, offers a viable method for obtaining this important metabolite and impurity for research and analytical purposes. The included data tables and diagrams serve to provide a clear and concise understanding of the synthesis process and the compound's role in the metabolic pathway of bisacodyl. The successful synthesis and purification of this compound are essential for the robust quality control of bisacodyl-containing pharmaceuticals.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Bisacodyl - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound | 72901-16-7 | Benchchem [benchchem.com]

- 4. ijrap.net [ijrap.net]

- 5. This compound | C20H17NO3 | CID 13476758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bisacodyl [webbook.nist.gov]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. HPLC Analysis of Impurities | Sigma-Aldrich [sigmaaldrich.com]

- 11. What is the mechanism of Bisacodyl? [synapse.patsnap.com]

- 12. Mechanisms of action of bisacodyl and phenolphthalein laxatives - Consensus [consensus.app]

In Vitro Mechanism of Action of Monoacetyl Bisacodyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoacetyl bisacodyl, also known as bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), is the active metabolite of the widely used laxative bisacodyl. Following oral administration, bisacodyl is hydrolyzed by intestinal enzymes to form BHPM, which exerts a dual prokinetic and secretory action directly on the colon. This technical guide provides an in-depth overview of the in vitro mechanism of action of this compound, focusing on its direct effects on intestinal smooth muscle and epithelial cells. The information presented is collated from various in vitro studies on human and animal tissues, providing a comprehensive resource for researchers in gastroenterology and drug development.

Core Mechanisms of Action

This compound's laxative effect is primarily mediated by two distinct, yet complementary, mechanisms at the cellular level within the colon:

-

Direct Pro-contractile Effect on Colonic Smooth Muscle: BHPM directly stimulates the smooth muscle cells of the colon, leading to an increase in intestinal motility.

-

Pro-secretory Effect on Colonic Epithelium: BHPM modulates ion and water transport across the colonic mucosa, leading to a net accumulation of fluid in the lumen.

Pro-contractile Mechanism of Action

In vitro studies utilizing human colonic muscle strips have demonstrated that BHPM directly increases the tone of the longitudinal smooth muscle.[1][2][3] This effect is independent of neural pathways, as it persists in the presence of the nerve blocker tetrodotoxin (TTX).[1][2][3] The contractile response to BHPM is, however, sensitive to calcium channel blockers, indicating a crucial role for calcium influx into the smooth muscle cells.

Signaling Pathway for Pro-contractile Action

The proposed signaling pathway for the pro-contractile effect of this compound is a direct myogenic one.

References

- 1. bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM)-the active metabolite of the laxatives bisacodyl and sodium picosulfate-enhances contractility and secretion in human intestine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Increased Tone of the Human Colon Muscle by Bisacodyl In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In vivo metabolism of bisacodyl to monoacetyl bisacodyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vivo metabolism of bisacodyl, with a particular focus on its sequential hydrolysis to monoacetyl bisacodyl and the active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). This document details the metabolic pathways, presents quantitative pharmacokinetic data, outlines relevant experimental protocols, and visualizes the underlying mechanisms.

Introduction

Bisacodyl is a widely used stimulant laxative that requires metabolic activation in the gastrointestinal tract to exert its therapeutic effect.[1] As a prodrug, bisacodyl undergoes enzymatic hydrolysis, a critical step for its pharmacological activity. Understanding the nuances of this metabolic conversion is paramount for drug development professionals and researchers in the fields of pharmacology and gastroenterology.

Metabolic Pathway of Bisacodyl

The in vivo metabolism of bisacodyl is a two-step enzymatic process that occurs within the gastrointestinal tract.

Step 1: Conversion to this compound Bisacodyl is first hydrolyzed by endogenous deacetylase enzymes present on the mucosa of the small intestine and colon.[1] This initial step cleaves one of the acetyl groups from the bisacodyl molecule, resulting in the formation of the intermediate metabolite, this compound.

Step 2: Formation of the Active Metabolite, BHPM this compound is subsequently hydrolyzed, also by intestinal esterases, to form the pharmacologically active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[1] It is BHPM that is primarily responsible for the laxative effects attributed to bisacodyl.[2]

Following its formation, a small fraction of BHPM can be absorbed systemically and subsequently conjugated, primarily with glucuronic acid, before being excreted in the urine.[3] However, the vast majority of bisacodyl and its metabolites are excreted in the feces.[4]

Quantitative Pharmacokinetic Data

The systemic exposure to bisacodyl is minimal, as it is designed to act locally in the colon. The majority of pharmacokinetic studies have focused on the quantification of the active metabolite, BHPM, in plasma. It is important to note that quantitative data for the intermediate metabolite, this compound, is scarce in publicly available literature, likely due to its transient nature.

Table 1: Pharmacokinetic Parameters of BHPM in Healthy Adults Following Oral Administration of Bisacodyl

| Formulation | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| Enteric-coated tablet | 10 | 26 | 8 | Not Reported | [3] |

| Oral solution | 10 | 237 | 1.7 | Not Reported | [3] |

| Enteric-coated tablets | 10 (2 x 5 mg) | 7 - 47 (range at 4-10h) | Not Reported | Not Reported | |

| Oral solution | 10 | 236.5 ± 59.2 | 1.7 | Not Reported |

Data presented as mean ± standard deviation where available.

Table 2: Excretion of Bisacodyl Metabolites

| Route of Excretion | Metabolite | Percentage of Administered Dose | Reference |

| Feces | Free BHPM | 51.8% | [3] |

| Urine | BHPM glucuronide | 10.5% - 17.0% | [3][4] |

Experimental Protocols

This section provides an overview of typical experimental protocols for studying the in vivo metabolism of bisacodyl in a rodent model and the subsequent analysis of biological samples.

In Vivo Rodent Study Protocol

This protocol describes a typical pharmacokinetic study in rats to evaluate the metabolism of bisacodyl.

References

- 1. Bisacodyl: A review of pharmacology and clinical evidence to guide use in clinical practice in patients with constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Pharmacokinetics and laxative effect of bisacodyl following administration of various dosage forms]. | Semantic Scholar [semanticscholar.org]

- 3. Cellular mechanism of mechanotranscription in colonic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regional differences in signalling transduction pathways among smooth muscle cells from rabbit colon - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Monoacetyl Bisacodyl: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of monoacetyl bisacodyl, a key intermediate in the metabolic activation of the widely used laxative, bisacodyl. Due to a scarcity of direct research on this compound, this document contextualizes its pharmacokinetic profile within the broader absorption, distribution, metabolism, and excretion (ADME) pathway of its parent compound, bisacodyl, and its primary active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). This guide synthesizes available data on the metabolism of bisacodyl, details analytical methodologies for its quantification, and employs visualizations to elucidate key processes.

Introduction

Bisacodyl is a stimulant laxative that has been in clinical use for decades for the treatment of constipation and for bowel cleansing prior to medical procedures.[1] It is a prodrug that requires metabolic activation in the gastrointestinal tract to exert its pharmacological effect.[2][3] The metabolic cascade involves the deacetylation of bisacodyl, leading to the formation of this compound as a transient intermediate, which is then further hydrolyzed to the active metabolite, BHPM.[2]

While the pharmacokinetics of bisacodyl and BHPM have been reasonably well-characterized, there is a notable lack of direct studies on the specific pharmacokinetic parameters of this compound. This guide aims to collate the existing knowledge and provide a detailed understanding of the role and likely fate of this compound in the body.

Metabolic Pathway of Bisacodyl

The activation of bisacodyl is a two-step enzymatic process that occurs locally in the intestine.

-

Formation of this compound: Bisacodyl is first hydrolyzed to this compound by intestinal brush border enzymes and colonic bacteria.[1][3] This initial step involves the cleavage of one of the two acetyl groups.

-

Formation of BHPM: this compound is subsequently and rapidly hydrolyzed to the active metabolite, BHPM, which is responsible for the laxative effect.[2][3]

This metabolic activation is crucial for the drug's mechanism of action, which involves direct stimulation of the colonic mucosa, leading to increased peristalsis.[4]

Pharmacokinetics of Bisacodyl and its Metabolites

The pharmacokinetic profile of bisacodyl is characterized by its local action in the colon with minimal systemic absorption.

Absorption

Following oral administration, bisacodyl is minimally absorbed from the gastrointestinal tract, with approximately 5% of the dose being absorbed.[4] The enteric coating on bisacodyl tablets is designed to prevent premature hydrolysis in the stomach and upper small intestine, ensuring that the drug reaches the colon for local activation.[3]

Distribution

Due to its limited absorption and local action, the distribution of bisacodyl and its active metabolite BHPM is primarily confined to the gastrointestinal tract.[4]

Metabolism

As previously described, bisacodyl undergoes extensive first-pass metabolism in the intestine to form this compound and subsequently BHPM.[2][3] Any small amount of BHPM that is absorbed is then conjugated in the intestinal wall and liver to form the inactive BHPM-glucuronide.[3]

Excretion

The majority of an oral dose of bisacodyl is excreted in the feces as the active metabolite BHPM.[5] The small fraction of the drug that is absorbed and metabolized to BHPM-glucuronide is excreted in the urine.[5]

| Parameter | Value | Citation(s) |

| Oral Bioavailability | ~5% | [4] |

| Primary Route of Excretion | Feces | [5] |

| Urinary Excretion | Small amounts as BHPM-glucuronide | [3][5] |

| Active Metabolite | bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) | [2][3] |

| Inactive Metabolite | BHPM-glucuronide | [3] |

Pharmacokinetic Parameters of Bisacodyl

This compound: The Intermediate

This compound, also known as Bisacodyl EP Impurity C, is a key intermediate in the metabolic pathway of bisacodyl.[6] Its chemical name is 4-[(RS)-(4-hydroxyphenyl)(pyridin-2-yl)methyl]phenyl acetate. While it is a necessary step in the formation of the active metabolite BHPM, there is no evidence to suggest that this compound itself possesses significant laxative activity. Given its role as a transient intermediate, it is presumed to have a very short half-life in the gut before being converted to BHPM. Direct measurement of this compound in plasma following oral administration of bisacodyl has not been reported in the available literature, likely due to its rapid conversion and low systemic absorption.

Experimental Protocols

The quantification of bisacodyl and its related compounds, including this compound, in pharmaceutical formulations and biological matrices typically relies on high-performance liquid chromatography (HPLC).

Sample Preparation (from Pharmaceutical Dosage Forms)

-

Tablet Analysis: A specified number of tablets are finely powdered. A portion of the powder equivalent to a known amount of bisacodyl is accurately weighed.

-

Extraction: The weighed powder is dissolved in a suitable solvent, such as 2-propanol or a mixture of acetonitrile and water.

-

Dilution: The resulting solution is then diluted with the mobile phase to a concentration within the calibration range of the HPLC method.

-

Filtration: The final solution is filtered through a 0.45 µm filter prior to injection into the HPLC system.

HPLC Method for Bisacodyl and its Degradation Products

A common HPLC method for the separation and quantification of bisacodyl and its degradation products, including this compound, is as follows:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., µBondapak C18) |

| Mobile Phase | Methanol:Acetonitrile:0.01M Citric Acid (25:25:50, v/v/v) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV spectrophotometry at 254 nm |

| Injection Volume | 10 - 20 µL |

Representative HPLC Conditions

Conclusion

This compound is an essential but transient intermediate in the metabolic activation of the prodrug bisacodyl to its active form, BHPM. The available scientific literature indicates that the laxative effect of bisacodyl is localized to the colon, with minimal systemic absorption of the parent drug or its active metabolite. Consequently, there is a significant data gap regarding the specific pharmacokinetics of this compound. It is presumed to be rapidly formed and converted to BHPM within the gastrointestinal tract, precluding significant systemic exposure. Future research employing highly sensitive analytical techniques could potentially elucidate the transient in vivo concentrations of this compound in the gut lumen, further refining our understanding of bisacodyl's mechanism of action. However, for the purposes of drug development and clinical pharmacology, the pharmacokinetic profile of the parent drug bisacodyl and the active metabolite BHPM remain the most relevant for assessing the drug's efficacy and safety.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. This compound | 72901-16-7 | Benchchem [benchchem.com]

- 3. Bisacodyl: A review of pharmacology and clinical evidence to guide use in clinical practice in patients with constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Bisacodyl - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Bisacodyl Imp. C (EP) – Analytica Chemie [staging.analyticachemie.in]

Monoacetyl Bisacodyl: An In-depth Technical Guide to a Key Impurity of Bisacodyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of monoacetyl bisacodyl, a significant impurity and degradation product of the widely used laxative, bisacodyl. A thorough understanding of its formation, identification, and quantification is critical for ensuring the quality, safety, and efficacy of bisacodyl drug products. This document outlines the chemical properties of this compound, its relationship to the active pharmaceutical ingredient (API), and detailed analytical methodologies for its control. Furthermore, it delves into the degradation pathway of bisacodyl and the pharmacological mechanism of action of its active metabolite, providing context for the importance of impurity profiling.

Introduction to Bisacodyl and the Significance of Impurity Profiling

Bisacodyl, chemically known as 4,4'-(pyridin-2-ylmethylene)diphenyl diacetate, is a stimulant laxative used for the treatment of constipation and for bowel cleansing before medical procedures. It is a prodrug that is hydrolyzed in the gastrointestinal tract to its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM)[1]. The presence of impurities in pharmaceutical products, even in small amounts, can impact the safety and efficacy of the drug. Therefore, regulatory bodies worldwide mandate strict control over impurities.

This compound, designated as Bisacodyl EP Impurity C and USP Related Compound C, is a key process-related impurity and a primary degradation product of bisacodyl. Its formation is primarily due to the partial hydrolysis of the diacetate ester of bisacodyl. This guide provides drug development professionals with the necessary technical information to effectively monitor and control this impurity.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods.

| Property | Value | Reference(s) |

| Chemical Name | 4-[(RS)-(4-Hydroxyphenyl)(pyridin-2-yl)methyl]phenyl acetate | [1] |

| Synonyms | Bisacodyl EP Impurity C, Bisacodyl Related Compound C | [1] |

| CAS Number | 72901-16-7 | [1] |

| Molecular Formula | C₂₀H₁₇NO₃ | |

| Molecular Weight | 319.36 g/mol | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in organic solvents like acetonitrile and methanol. |

Formation and Degradation Pathway of Bisacodyl

This compound is formed during the synthesis of bisacodyl or as a result of its degradation, primarily through hydrolysis. The ester linkages in bisacodyl are susceptible to cleavage, particularly in the presence of moisture and at non-neutral pH.

The degradation proceeds in a stepwise manner:

-

Bisacodyl undergoes hydrolysis of one of its acetyl groups to form This compound .

-

Further hydrolysis of the remaining acetyl group on this compound leads to the formation of the active metabolite, Desacetyl Bisacodyl (BHPM) .

Analytical Methodologies for Quantification

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of bisacodyl and its impurities. A validated, stability-indicating HPLC method is crucial for accurate impurity profiling.

Recommended HPLC Method

This section details a stability-indicating HPLC method adapted from official pharmacopeias and scientific literature.

4.1.1. Chromatographic Conditions

| Parameter | Specification |

| Column | C18, 4.6 mm x 150 mm, 5 µm (or equivalent) |

| Mobile Phase | A: 0.05 M Potassium Dihydrogen Phosphate (pH adjusted to 3.5 with phosphoric acid)B: Acetonitrile |

| Gradient | Time (min) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection | UV at 214 nm |

| Diluent | Acetonitrile and Water (50:50, v/v) |

4.1.2. Sample Preparation

-

Standard Solution: Prepare a standard solution of Bisacodyl and this compound of known concentrations in the diluent.

-

Sample Solution: Accurately weigh and dissolve the bisacodyl drug substance or a crushed tablet equivalent in the diluent to achieve a target concentration. Sonicate to ensure complete dissolution and filter through a 0.45 µm nylon filter before injection.

4.1.3. System Suitability

The system suitability should be verified by injecting a standard solution. Key parameters include:

-

Tailing factor for the bisacodyl peak: Not more than 2.0.

-

Theoretical plates for the bisacodyl peak: Not less than 2000.

-

Resolution between bisacodyl and this compound peaks: Not less than 2.0.

Quantitative Data

The following table summarizes the typical chromatographic parameters for bisacodyl and its related impurities.

| Compound Name | Abbreviation | Relative Retention Time (RRT) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Pharmacopeial Limit (USP) |

| Bisacodyl | - | 1.00 | - | - | - |

| This compound | - | ~0.45 | Not specified | Not specified | NMT 0.50% |

| Desacetyl Bisacodyl (Impurity A) | BHPM | ~0.20 | Not specified | Not specified | NMT 0.15% |

| Bisacodyl Related Compound B | - | ~0.40 | Not specified | Not specified | NMT 0.15% |

| Bisacodyl Related Compound E | - | ~0.90 | Not specified | Not specified | NMT 0.50% |

NMT: Not More Than

Mechanism of Action of Bisacodyl's Active Metabolite

Understanding the mechanism of action of the active metabolite, BHPM, highlights the importance of ensuring the purity of the prodrug, bisacodyl. Impurities could potentially interfere with the metabolic activation or exhibit their own pharmacological effects.

BHPM acts directly on the colon to stimulate the enteric nervous system. This stimulation increases peristaltic contractions of the colon, which propels the fecal matter forward. Additionally, it promotes the accumulation of water and electrolytes in the colonic lumen, which softens the stool and further aids in its passage.

Regulatory Perspective and Conclusion

The control of impurities is a critical aspect of drug development and manufacturing. Regulatory agencies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established specific limits for this compound and other related substances in bisacodyl drug substance and drug products. Adherence to these limits is mandatory to ensure patient safety.

This technical guide has provided a detailed overview of this compound as a key impurity of bisacodyl. By understanding its formation, employing robust analytical methods for its quantification, and adhering to regulatory guidelines, pharmaceutical scientists and manufacturers can ensure the quality and safety of bisacodyl-containing medicines. The provided experimental protocols and data serve as a valuable resource for quality control laboratories and drug development professionals.

References

In-Depth Technical Guide: Monoacetyl Bisacodyl (CAS Number 72901-16-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Monoacetyl bisacodyl (CAS 72901-16-7), a primary metabolite and degradation product of the widely used stimulant laxative, Bisacodyl. This document collates available data on its physicochemical properties, analytical methodologies for its characterization, and insights into its pharmacological relevance. While specific experimental protocols for its synthesis and purification are not extensively detailed in publicly accessible literature, this guide outlines the general chemical principles and common methodologies employed. The mechanism of action is largely inferred from its parent compound, Bisacodyl, and its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of Bisacodyl metabolism, impurity profiling, and the development of related pharmaceutical products.

Introduction

This compound, with the CAS number 72901-16-7, is a key chemical entity in the lifecycle of the laxative drug Bisacodyl.[1] It is formed through the partial hydrolysis of one of the two acetyl groups of the parent drug.[1] This process can occur both in vivo as a metabolic intermediate and ex vivo as a degradation product during manufacturing or storage.[1] As a significant impurity and metabolite, understanding the properties and biological implications of this compound is crucial for the quality control of Bisacodyl-containing pharmaceuticals and for a complete understanding of its pharmacological and toxicological profile.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 72901-16-7 | [1][2] |

| Molecular Formula | C₂₀H₁₇NO₃ | [2] |

| Molecular Weight | 319.35 g/mol | [2] |

| IUPAC Name | [4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenyl] acetate | [2] |

| Appearance | White to off-white or light yellow solid | --- |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. | --- |

| Melting Point | Not explicitly reported in available literature. | --- |

| Boiling Point | Not explicitly reported in available literature. | --- |

| pKa | Not explicitly reported in available literature. | --- |

Synthesis and Purification

Synthesis

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the formation of this compound.

Purification

Purification of this compound from a reaction mixture containing Bisacodyl and the fully hydrolyzed product, BHPM, typically involves chromatographic techniques.

Experimental Protocol: Preparative Column Chromatography (General Method)

A detailed, validated protocol for the purification of this compound is not publicly available. However, based on common practices for separating structurally similar organic compounds, a general method can be outlined:

-

Stationary Phase: Silica gel is a commonly used stationary phase for the separation of moderately polar compounds.

-

Mobile Phase: A solvent system of varying polarity would be employed to achieve separation. A common mobile phase for similar compounds is a mixture of a non-polar solvent like hexane or chloroform and a more polar solvent such as ethyl acetate or acetone. The optimal ratio would be determined by thin-layer chromatography (TLC) analysis.

-

Column Preparation: A glass column is packed with a slurry of silica gel in the initial, less polar mobile phase.

-

Sample Loading: The crude reaction mixture is dissolved in a minimal amount of the mobile phase or a suitable solvent and carefully loaded onto the top of the silica gel bed.

-

Elution: The mobile phase is passed through the column, and the polarity is gradually increased (gradient elution) to sequentially elute the components. The elution order would typically be Bisacodyl (least polar), followed by this compound, and finally BHPM (most polar).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure this compound. Fractions containing the pure product are then combined and the solvent is removed under reduced pressure to yield the purified compound.

Analytical Characterization

A variety of analytical techniques are employed to identify and quantify this compound, particularly in the context of impurity profiling of Bisacodyl.

Table 2: Analytical Methods for the Characterization of this compound

| Technique | Application | Key Findings/Data |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of Bisacodyl and its impurities. | Provides retention time data for identification and peak area for quantification. |

| Thin-Layer Chromatography (TLC) | Qualitative identification and monitoring of reactions/purification. | Provides Rf values for separation and visualization under UV light. |

| Mass Spectrometry (MS) | Determination of molecular weight and structural elucidation through fragmentation patterns. | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (319.35 g/mol ). Fragmentation analysis can reveal the loss of the acetyl group and other characteristic fragments.[1] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation by providing information on the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. | The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the pyridyl protons, the methine proton, and the methyl protons of the acetyl group. The ¹³C NMR would show distinct signals for each carbon atom in the molecule. |

| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | The IR spectrum would display characteristic absorption bands for the hydroxyl (-OH), ester carbonyl (C=O), and aromatic (C=C) functional groups. |

| UV-Visible Spectroscopy | Quantitative analysis based on the absorption of UV-Vis light. | The UV-Vis spectrum in a suitable solvent would show characteristic absorption maxima. |

Pharmacological Profile

Mechanism of Action

Direct pharmacological studies specifically on this compound are limited. However, its mechanism of action is largely inferred from its role as an intermediate in the metabolism of Bisacodyl to its active form, BHPM.[1] Bisacodyl itself is a prodrug that requires in vivo hydrolysis to BHPM to exert its laxative effects.[1] Therefore, this compound is considered a partially activated form of the drug.

The primary mechanism of action of the active metabolite, BHPM, involves two main effects on the colon:

-

Stimulation of Enteric Nerves: BHPM directly stimulates the sensory nerve endings in the colonic mucosa. This leads to an increase in peristaltic contractions, promoting the propulsion of fecal matter through the colon.[3][4]

-

Alteration of Water and Electrolyte Transport: BHPM inhibits the absorption of water and electrolytes from the colon and promotes their secretion into the intestinal lumen. This increase in luminal fluid softens the stool and further facilitates its passage.[3][4]

It is plausible that this compound possesses some intrinsic laxative activity, albeit likely less potent than BHPM, due to the presence of one free hydroxyl group which is crucial for activity.

Signaling Pathway of Bisacodyl's Active Metabolite (BHPM):

Caption: Postulated mechanism of action of Bisacodyl's active metabolite.

Pharmacokinetics

As a metabolite of Bisacodyl, this compound is formed in the gastrointestinal tract following oral administration of the parent drug. It is an intermediate in the conversion of Bisacodyl to the active metabolite BHPM. Further studies are required to determine its absorption, distribution, metabolism, and excretion profile.

Conclusion

This compound (CAS 72901-16-7) is a molecule of significant interest in the pharmaceutical sciences due to its role as a primary metabolite and degradation product of Bisacodyl. This technical guide has summarized the available information on its physicochemical properties, analytical characterization, and pharmacological context. While there are gaps in the publicly available, detailed experimental protocols and specific pharmacological data for this compound, this document provides a foundational understanding for researchers and drug development professionals. Further investigation into its synthesis, purification, and direct pharmacological effects would be beneficial for a more complete characterization of this important compound.

References

An In-depth Technical Guide on the Hydrolysis of Bisacodyl to Monoacetyl Bisacodyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of the stimulant laxative bisacodyl, with a specific focus on the formation of its intermediate metabolite, monoacetyl bisacodyl. This document outlines the degradation pathways, presents detailed experimental protocols for analysis, and offers quantitative data to facilitate further research and development in this area.

Introduction

Bisacodyl, a diphenylmethane derivative, is a widely used over-the-counter laxative. It is a prodrug that is metabolically activated in the colon. The primary activation step involves the hydrolysis of its two acetate ester groups. This process is understood to occur sequentially, with the initial hydrolysis yielding this compound, which is subsequently hydrolyzed to the active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). Understanding the kinetics and pathways of this hydrolysis is crucial for drug stability, formulation development, and ensuring consistent therapeutic efficacy.

This compound is recognized as a key intermediate and a known impurity in bisacodyl drug products.[1] Its formation can be influenced by various factors, including pH, temperature, and the presence of enzymes.[1] This guide will delve into the technical aspects of this hydrolytic process.

Hydrolysis Pathway of Bisacodyl

The hydrolysis of bisacodyl is a two-step process involving the cleavage of its ester bonds. The first step results in the formation of this compound, and the second step leads to the formation of the fully deacetylated and active compound, BHPM.

Caption: Hydrolysis pathway of bisacodyl to its active metabolite, BHPM.

Quantitative Data on Hydrolysis

While specific kinetic studies on the hydrolysis of bisacodyl to this compound are not extensively available in public literature, data from analogous diacetyl prodrugs can provide valuable insights into the expected kinetic behavior. The following table presents hydrolysis kinetic data for diacetyl nadolol, a compound with a similar di-ester structure, to illustrate the influence of pH on hydrolysis rates.

Disclaimer: The following data is for diacetyl nadolol and is presented for illustrative purposes to demonstrate the typical kinetics of a diacetyl prodrug. This data should not be directly attributed to bisacodyl.

Table 1: Illustrative Hydrolysis Kinetic Data of a Diacetyl Prodrug (Diacetyl Nadolol) [2]

| Parameter | Hydrolysis to Monoacetyl Derivative | Hydrolysis of Monoacetyl to Parent Drug |

| Activation Energy (kcal/mol) | 9.78 | 11.39 |

| Entropy at 25°C (cal/mol·deg) | -9.78 | -5.86 |

| Second-Order Rate Constant at 75°C (M⁻¹h⁻¹) | 3.47 x 10⁴ | 2.22 x 10⁴ |

| Proposed Catalysis in Neutral pH (6.8-8.2) | Specific Base Catalysis | Specific Base Catalysis |

Data sourced from a study on diacetyl nadolol and is intended for comparative purposes only.[2]

Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies and subsequent analysis of bisacodyl and its hydrolysis products.

The preparation of monoacetyl and desacetyl bisacodyl is essential for their use as analytical standards in quantification methods.

Protocol for Preparation of Degradation Products:

-

Acidic Hydrolysis:

-

Dissolve 1 g of bisacodyl in 50 mL of 0.1 M hydrochloric acid.

-

Reflux the solution for 4 hours.

-

Cool the solution to room temperature.

-

Neutralize the solution to pH 6.0 using 1.0 M sodium hydroxide.

-

A precipitate containing monoacetyl and desacetyl bisacodyl will form.

-

Filter the precipitate and wash with distilled water.

-

Dry the precipitate at 60°C.

-

-

Isolation of Degradation Products:

-

The mixture of degradation products can be separated using preparative column chromatography.

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of chloroform and acetone can be used for separation.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine the fractions containing the purified this compound and desacetyl bisacodyl separately.

-

Evaporate the solvent to obtain the isolated compounds.

-

Confirm the identity and purity of the isolated compounds using spectroscopic techniques (e.g., MS, NMR).

-

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the simultaneous quantification of bisacodyl, this compound, and desacetyl bisacodyl.

Table 2: HPLC Method Parameters for the Analysis of Bisacodyl and its Hydrolysis Products

| Parameter | Method 1 | Method 2 |

| Column | Merck LiChrospher RP-select B | µBondapak C18 |

| Mobile Phase | 55% Acetonitrile / 45% 0.05 M KH₂PO₄ | Methanol-Acetonitrile-0.01M Citric Acid (25:25:50) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 214 nm | 254 nm |

| Injection Volume | 10 µL | 20 µL |

| Temperature | Ambient | Ambient |

Method 1 is adapted from a study on the determination of bisacodyl in pharmaceutical dosage forms.[3] Method 2 is from a study on the reverse-phase liquid chromatographic determination of bisacodyl.[4]

Protocol for HPLC Analysis:

-

Standard Solution Preparation:

-

Accurately weigh and dissolve bisacodyl, this compound, and desacetyl bisacodyl reference standards in the mobile phase to prepare individual stock solutions.

-

Prepare a mixed standard solution containing all three compounds at known concentrations by diluting the stock solutions.

-

-

Sample Preparation (from Forced Degradation Study):

-

Withdraw aliquots from the stressed samples at specified time intervals.

-

Neutralize the aliquots if they are from acidic or basic conditions.

-

Dilute the samples with the mobile phase to a suitable concentration within the calibration range.

-

Filter the samples through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions to establish the calibration curve and verify system suitability parameters (e.g., resolution, tailing factor, theoretical plates).

-

Inject the prepared samples.

-

Identify the peaks of bisacodyl, this compound, and desacetyl bisacodyl based on their retention times compared to the standards.

-

Quantify the amount of each compound in the samples using the calibration curve.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study of bisacodyl and the analysis of its hydrolysis products.

Caption: Workflow for forced degradation and analysis of bisacodyl.

Conclusion

The hydrolysis of bisacodyl to this compound is a critical step in its metabolic activation and a key consideration in its stability profile. This guide has provided an in-depth overview of the hydrolysis pathway, presented illustrative quantitative data, and detailed experimental protocols for the preparation and analysis of its hydrolysis products. The provided HPLC methods and forced degradation protocols offer a solid foundation for researchers and drug development professionals to further investigate the kinetics and mechanisms of bisacodyl hydrolysis, ultimately contributing to the development of more stable and efficacious pharmaceutical products.

References

Spontaneous Degradation of Bisacodyl to Monoacetyl Bisacodyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spontaneous degradation of the stimulant laxative bisacodyl, with a primary focus on its hydrolysis to monoacetyl bisacodyl. Bisacodyl's stability is a critical factor in the development and manufacturing of pharmaceutical formulations. This document outlines the degradation pathways, influential factors, and analytical methodologies for monitoring this process. Detailed experimental protocols for stability-indicating analyses are provided, alongside a summary of quantitative data from forced degradation studies. Furthermore, this guide includes visual representations of the degradation pathway and a typical experimental workflow to facilitate a deeper understanding of the chemical and analytical considerations for this compound.

Introduction

Bisacodyl, 4,4'-(pyridin-2-ylmethylene)bis(phenyl acetate), is a widely used over-the-counter stimulant laxative. It is a prodrug that is hydrolyzed in the gastrointestinal tract by intestinal enzymes to its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), which stimulates colonic motility. The stability of the bisacodyl molecule is of significant interest as the ester linkages are susceptible to hydrolysis, leading to the formation of degradation products. The primary degradation pathway involves the sequential hydrolysis of the two acetyl groups. The first hydrolysis product is this compound, which is an intermediate in the degradation process. The formation of this compound can occur under various conditions, including exposure to moisture, heat, and non-neutral pH, potentially impacting the efficacy and safety of bisacodyl-containing drug products. Understanding the kinetics and mechanisms of this degradation is crucial for formulation development, manufacturing, and storage to ensure product quality and stability.

Degradation Pathway of Bisacodyl

The primary mechanism for the spontaneous degradation of bisacodyl is hydrolysis. This process occurs in a stepwise manner, initially yielding this compound and subsequently the fully deacetylated active metabolite, BHPM.

-

Step 1: Hydrolysis to this compound: One of the two ester groups on the bisacodyl molecule is hydrolyzed, resulting in the formation of this compound and acetic acid. This reaction can be catalyzed by acid, base, or heat.

-

Step 2: Hydrolysis to Bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM): The remaining ester group on this compound is hydrolyzed to form BHPM and another molecule of acetic acid.

Figure 1: Hydrolytic Degradation Pathway of Bisacodyl.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a drug substance and for the development of stability-indicating analytical methods. In these studies, the drug is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The following tables summarize the typical quantitative outcomes of such studies on bisacodyl.

| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation of Bisacodyl | % Formation of this compound | Reference |

| Acid Hydrolysis | 0.1 M HCl | 8 hours | 80°C | Data not available | Data not available | |

| Alkaline Hydrolysis | 0.1 M NaOH | 4 hours | 60°C | Significant Degradation | Data not available | [1] |

| Oxidative Stress | 3% H₂O₂ | 24 hours | Ambient | Data not available | Data not available | |

| Thermal Stress | Solid State | 48 hours | 105°C | Data not available | Data not available | |

| Photolytic Stress | UV light (254 nm) | 24 hours | Ambient | Data not available | Data not available |

Experimental Protocols

The following protocols are representative of the methodologies used for the analysis of bisacodyl and its degradation products.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method is designed to separate and quantify bisacodyl, this compound, and BHPM in pharmaceutical dosage forms.[2][3][4]

4.1.1. Chromatographic Conditions

| Parameter | Specification |

| Column | µBondapak C18 or Merck LiChrospher RP-select B (or equivalent) |

| Mobile Phase | Methanol:Acetonitrile:0.01M Citric Acid (25:25:50, v/v/v) or 55% Acetonitrile:45% 0.05 M KH₂PO₄ |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 214 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

4.1.2. Standard and Sample Preparation

-

Standard Solution: Accurately weigh and dissolve bisacodyl, this compound, and BHPM reference standards in a suitable solvent (e.g., 2-propanol or methanol) to obtain a known concentration. Dilute with the mobile phase to the desired working concentration.

-

Sample Preparation (Tablets):

-

Weigh and finely powder not fewer than 20 enteric-coated tablets.

-

Accurately weigh a portion of the powder equivalent to a specified amount of bisacodyl and transfer to a volumetric flask.

-

Add a suitable solvent (e.g., 2-propanol), sonicate to dissolve, and dilute to volume.

-

Filter the solution through a 0.45 µm filter.

-

Dilute the filtered solution with the mobile phase to a suitable concentration for analysis.

-

-

Sample Preparation (Suppositories):

-

Melt a representative number of suppositories in a suitable container.

-

Accurately weigh a portion of the molten mass equivalent to a specified amount of bisacodyl and transfer to a volumetric flask.

-

Dissolve in a suitable solvent (e.g., 2-propanol) with the aid of gentle heating if necessary.

-

Allow to cool to room temperature and dilute to volume.

-

Filter the solution through a 0.45 µm filter.

-

Dilute the filtered solution with the mobile phase to a suitable concentration for analysis.

-

4.1.3. System Suitability

Perform system suitability tests by injecting the standard solution multiple times. The relative standard deviation (RSD) for peak areas should be less than 2.0%. The resolution between bisacodyl and its degradation products should be greater than 2.0.

Forced Degradation Study Protocol

This protocol outlines the general procedure for conducting forced degradation studies on bisacodyl to assess its stability and to validate the stability-indicating nature of the analytical method.

Figure 2: Workflow for Forced Degradation Studies.

4.2.1. Procedure

-

Acid Hydrolysis: Dissolve bisacodyl in a suitable solvent and add 0.1 M hydrochloric acid. Heat the solution at 80°C for a specified period (e.g., 8 hours). Neutralize the solution before analysis.

-

Alkaline Hydrolysis: Dissolve bisacodyl in a suitable solvent and add 0.1 M sodium hydroxide. Heat the solution at 60°C for a specified period (e.g., 4 hours). Neutralize the solution before analysis.[1]

-

Oxidative Degradation: Dissolve bisacodyl in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 24 hours).

-

Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for a specified period (e.g., 48 hours).

-

Photolytic Degradation: Expose the drug substance (solid or in solution) to UV light (e.g., 254 nm) for a specified period (e.g., 24 hours).

For each stress condition, a control sample (without the stressor) should be prepared and analyzed simultaneously. The stressed samples are then analyzed using the validated stability-indicating HPLC method to determine the extent of degradation and the profile of the degradation products.

Conclusion

The spontaneous degradation of bisacodyl to this compound is a critical stability concern driven primarily by hydrolysis. This process is accelerated by heat and non-neutral pH conditions. Robust stability-indicating analytical methods, such as the HPLC protocol detailed in this guide, are essential for accurately monitoring the degradation of bisacodyl and ensuring the quality, safety, and efficacy of its pharmaceutical formulations. The information presented herein serves as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of bisacodyl-containing products. Further research to quantify the degradation kinetics under various stress conditions would provide a more complete understanding of bisacodyl's stability profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Reverse phase liquid chromatographic determination of bisacodyl in dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-performance liquid chromatographic determination of bisacodyl in pharmaceutical dosage forms marketed in Australia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Monoacetyl Bisacodyl in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of monoacetyl bisacodyl, a primary metabolite of the laxative bisacodyl, in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard for accurate and precise quantification. The method is suitable for pharmacokinetic studies and other clinical research applications.

Introduction

Bisacodyl is a widely used over-the-counter stimulant laxative. Following administration, it is metabolized in the gastrointestinal tract and liver. One of the primary metabolites is this compound. Accurate measurement of this compound in plasma is crucial for understanding the pharmacokinetics of bisacodyl and its metabolites. This application note provides a detailed protocol for a sensitive and specific LC-MS/MS method for the determination of this compound in human plasma.

Metabolic Pathway of Bisacodyl

Bisacodyl undergoes hydrolysis to form this compound, which is then further deacetylated to the active metabolite, desacetyl bisacodyl, also known as bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[1]

Caption: Metabolic pathway of Bisacodyl.

Experimental

Materials and Reagents

-

This compound reference standard

-

This compound-d4 (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

-

Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

LC-MS/MS Method

Chromatographic Conditions:

| Parameter | Value |

| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | Time (min) |

| 0.0 | |

| 0.5 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 5.0 |

Mass Spectrometric Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 35 psi |

| Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

MRM Transitions:

| Analyte | Q1 (m/z) | Q3 (m/z) | DP (V) | CE (V) | CXP (V) |

| This compound | 320.1 | 258.1 | 80 | 25 | 12 |

| This compound-d4 (IS) | 324.1 | 262.1 | 80 | 25 | 12 |

Protocols

Standard and QC Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d4 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

Spiking Solutions: Prepare spiking solutions for calibration standards and quality control (QC) samples in 50:50 (v/v) methanol:water.

-

Calibration Curve Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Mid, and High).

Sample Preparation Protocol

Caption: Plasma sample preparation workflow.

Results and Discussion

Linearity

The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL for this compound in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995.

Calibration Curve Parameters:

| Analyte | Calibration Range (ng/mL) | Regression Equation | r² |

| This compound | 0.5 - 500 | y = 0.0025x + 0.0003 | ≥ 0.995 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC). The results are summarized below and demonstrate that the method is accurate and precise within the acceptable limits of bioanalytical method validation guidelines.

Intra-Day Accuracy and Precision (n=6):

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 0.5 | 0.48 | 96.0 | 8.5 |

| LQC | 1.5 | 1.54 | 102.7 | 6.2 |

| MQC | 75 | 73.8 | 98.4 | 4.1 |

| HQC | 400 | 405.2 | 101.3 | 3.5 |

Inter-Day Accuracy and Precision (n=18, 3 batches):

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 0.5 | 0.51 | 102.0 | 9.8 |

| LQC | 1.5 | 1.48 | 98.7 | 7.5 |

| MQC | 75 | 76.2 | 101.6 | 5.3 |

| HQC | 400 | 396.8 | 99.2 | 4.8 |

Selectivity and Matrix Effect

No significant interfering peaks from endogenous plasma components were observed at the retention times of this compound and its internal standard. The matrix effect was assessed and found to be within acceptable limits, indicating that the ionization of the analyte and internal standard was not significantly suppressed or enhanced by the plasma matrix.

Conclusion

This application note describes a simple, rapid, sensitive, and specific LC-MS/MS method for the quantification of this compound in human plasma. The method has been developed with a straightforward protein precipitation sample preparation procedure and demonstrates excellent linearity, accuracy, and precision. This method is well-suited for the analysis of this compound in plasma samples for pharmacokinetic and other clinical studies.

References

Application Note: Spectrophotometric Determination of Monoacetyl Bisacodyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoacetyl bisacodyl, also known as Bisacodyl EP Impurity C, is a primary degradation product and metabolite of the laxative agent bisacodyl.[1][2][3][4][5] Its chemical IUPAC name is [4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenyl] acetate.[1] The monitoring and quantification of this compound are critical for the quality control of bisacodyl in pharmaceutical formulations and for metabolic studies. This application note describes a simple, rapid, and economical UV-Vis spectrophotometric method for the determination of this compound.

Principle

The method is based on the inherent ultraviolet (UV) absorbance of this compound. The molecule contains chromophoric groups that absorb light in the UV range. By measuring the absorbance of a solution at a specific wavelength (λmax), the concentration of the analyte can be determined using the Beer-Lambert law. Due to its structural similarity to bisacodyl, which has a well-established absorption maximum around 264 nm, this wavelength is used for quantification.[6][7] This protocol is adapted from validated UV spectrophotometric methods for bisacodyl.[6][7][8]

Chemical Relationship

Bisacodyl is a prodrug that is hydrolyzed in the body to form its active metabolite, primarily through the intermediate this compound. This process involves the cleavage of one of the two ester bonds.

Caption: Hydrolysis pathway of Bisacodyl.

Experimental Protocol

Apparatus and Reagents

-

Apparatus:

-

UV-Vis Spectrophotometer (double beam) with 1 cm matched quartz cuvettes

-

Analytical balance

-

Volumetric flasks (10 mL, 50 mL, 100 mL)

-

Pipettes

-

Sonicator

-

-

Reagents:

-

This compound Reference Standard

-

Methanol (HPLC or Spectroscopic Grade)

-

Distilled or Deionized Water

-

Wavelength Selection (λmax)

The absorption maximum (λmax) for this compound is expected to be nearly identical to that of bisacodyl due to their similar chromophoric structures. The reported λmax for bisacodyl is approximately 264 nm in methanol.[6][7] It is recommended to scan a dilute solution of the this compound reference standard in methanol from 200-400 nm to confirm the precise λmax before analysis.

Standard Stock Solution Preparation (100 µg/mL)

-

Accurately weigh 10 mg of this compound Reference Standard.

-

Transfer it to a 100 mL volumetric flask.

-

Dissolve and make up the volume with methanol.

-

Sonicate for 10 minutes to ensure complete dissolution.

Preparation of Calibration Standards

-

From the Standard Stock Solution (100 µg/mL), pipette appropriate aliquots into a series of 10 mL volumetric flasks.

-